For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide (CAS 521267-18-5)
This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and commercial availability of tert-butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide, a versatile compound for chemical and pharmaceutical research.
Introduction
tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide, identified by CAS number 521267-18-5, is a heterocyclic organic compound with significant potential in various research and development applications.[1] Its unique structure, incorporating a sulfamate core with a Boc-protecting group, makes it a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. The compound's utility extends to its role as a model substrate in the investigation of enzyme-catalyzed reactions and drug metabolism pathways.[1] This guide aims to provide an in-depth technical resource for professionals interested in leveraging the properties of this compound in their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research. The key properties of tert-butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 521267-18-5 | [1][2][3] |
| Chemical Name | tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide | [1][3] |
| Synonyms | tert-Butyl 2,2-dioxooxathiazinane-3-carboxylate, N-Boc-1,2,3-oxathiazinane 2,2-dioxide | [1][4] |
| Molecular Formula | C₈H₁₅NO₅S | |
| Molecular Weight | 237.27 g/mol | [1] |
| Physical Form | Solid, crystalline powder | [2] |
| Color | White | [2] |
| Purity | ≥95% to 98% (typical) | [1] |
| Predicted Boiling Point | 303.5±25.0 °C | [2] |
| Predicted Density | 1.301±0.06 g/cm³ | [2] |
| Predicted pKa | -13.50±0.20 | [2] |
| Storage Temperature | 2-8°C or -20°C, sealed in dry conditions | [2] |
| InChI | 1S/C8H15NO5S/c1-8(2,3)14-7(10)9-5-4-6-13-15(9,11)12/h4-6H2,1-3H3 | |
| InChIKey | LQCKYZKFOOSNFJ-UHFFFAOYSA-N | |
| SMILES | O=C(OC(C)(C)C)N1CCCS(=O)(=O)O1 | [2] |
Chemical Structure and Reactivity
The chemical structure of tert-butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide is central to its utility. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactions and deprotection under specific conditions, making it an ideal intermediate in multi-step syntheses. The sulfamate moiety is a key functional group that can participate in a variety of chemical transformations.
Caption: Key structural features of CAS 521267-18-5.
Applications in Research and Development
The versatility of tert-butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide has led to its use in several areas of scientific research.
Medicinal Chemistry and Drug Development
This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility has been noted in the development of novel antimicrobial and antitumor agents.[1] The sulfamate group is a known pharmacophore in various drugs, and this compound provides a convenient starting material for incorporating this moiety into new chemical entities.
Synthesis of Peptides and Peptidomimetics
The Boc-protected nitrogen allows for its integration into peptide synthesis workflows.[1] Peptidomimetics, which are designed to mimic the structure and function of natural peptides, often incorporate non-natural amino acids or backbone modifications. This compound can be used to introduce unique structural motifs into these molecules.
Biochemical and Pharmacological Studies
As a model compound, it is employed in the study of enzyme-catalyzed reactions and enzyme-substrate interactions.[1] Understanding how enzymes metabolize sulfamate-containing compounds is crucial for predicting drug metabolism and potential drug-drug interactions.[1]
Health and Safety Information
tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide is classified as an irritant.[1] Standard laboratory safety precautions should be observed when handling this compound.
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Hazard Statements : May cause respiratory irritation, skin irritation, and serious eye irritation.[1]
-
Precautionary Statements : Use only in a well-ventilated area. Avoid breathing dust/fumes. Wear protective gloves, protective clothing, eye protection, and face protection. Wash exposed skin thoroughly after handling.[1]
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Suppliers and Procurement
tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide is commercially available from a number of chemical suppliers. The following table lists some of the known suppliers. It is recommended to contact the suppliers directly for current pricing and availability.
| Supplier | Country | Contact Information |
| Apollo Scientific | UK/USA | |
| Sigma-Aldrich (Ambeed, Inc.) | Global | |
| Nanjing Bestfluorodrug Pharmaceutical Technology CO.,LTD | China | Tel: 025-86755008 17751752005 |
| ShangHai AmK Pharmaceutical Technology Co., Ltd. | China | - |
| Amatek Scientific Co. Ltd. | China | Tel: 0512-56316828 |
| Henan Weituxi Chemical Technology Co., Ltd. | China | Tel: 0371-63284658 18135795563 |
| ChemicalBook | Global | [2] |
| CymitQuimica | Spain | [3] |
| Atomax Chemicals Co., Ltd. | China | Tel: +86-13417589054 |
Conclusion
tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide is a valuable and versatile chemical entity for researchers in organic synthesis, medicinal chemistry, and biochemistry. Its well-defined structure and commercial availability make it an accessible tool for a wide range of research applications, from the development of novel therapeutics to fundamental studies of enzymatic processes. As with any chemical reagent, adherence to appropriate safety protocols is essential for its handling and use in the laboratory.
References
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AA Blocks. (n.d.). Tricyclo[3.3.1.13,7]decan-1-amine, 3,5-dimethyl-, hydrochloride (1:1). Retrieved from [Link]
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LookChem. (n.d.). Cas 521267-18-5,tert-butyl 2,2-dioxooxathiazinane-3-carboxylate. Retrieved from [Link]
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ChemBuyersGuide.com, Inc. (n.d.). Atomax Chemicals Co., Ltd. Retrieved from [Link]
Sources
- 1. 521267-18-5 Cas No. | tert-Butyl 1,2,3-oxathiazinane-3-carboxylate 2,2-dioxide | Apollo [store.apolloscientific.co.uk]
- 2. tert-butyl 2,2-dioxooxathiazinane-3-carboxylate | 521267-18-5 [chemicalbook.com]
- 3. 1,2,3-Oxathiazine-3(4H)-carboxylic acid, dihydro-, 1,1-dim… [cymitquimica.com]
- 4. tert-butyl 2,2-dioxooxathiazinane-3-carboxylate suppliers & manufacturers in China [m.chemicalbook.com]
